4-Iodo-2-methylpyridine 4-Iodo-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 22282-65-1
VCID: VC2359433
InChI: InChI=1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3
SMILES: CC1=NC=CC(=C1)I
Molecular Formula: C6H6IN
Molecular Weight: 219.02 g/mol

4-Iodo-2-methylpyridine

CAS No.: 22282-65-1

Cat. No.: VC2359433

Molecular Formula: C6H6IN

Molecular Weight: 219.02 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-2-methylpyridine - 22282-65-1

Specification

CAS No. 22282-65-1
Molecular Formula C6H6IN
Molecular Weight 219.02 g/mol
IUPAC Name 4-iodo-2-methylpyridine
Standard InChI InChI=1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3
Standard InChI Key RZRJLVROVUWDKL-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)I
Canonical SMILES CC1=NC=CC(=C1)I

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The molecular structure of 4-iodo-2-methylpyridine consists of a pyridine ring substituted with iodine at the 4-position and a methyl group at the 2-position. The iodine atom introduces significant steric and electronic effects, enhancing the compound’s reactivity in electrophilic and nucleophilic substitutions. The InChI code (InChI=1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3) and SMILES notation (CC1=NC=CC(=C1)I) provide unambiguous representations of its atomic connectivity .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight219.02 g/mol
Density1.8 ± 0.1 g/cm³
Boiling Point222.1 ± 20.0 °C at 760 mmHg
Flash Point88.1 ± 21.8 °C
Vapor Pressure0.2 ± 0.4 mmHg at 25°C
Refractive Index1.612

The compound’s high density and moderate boiling point reflect its aromatic stability and halogenated nature .

Spectroscopic and Electronic Properties

Density-functional theory (DFT) studies on analogous halogenated pyridines (e.g., 2-fluoro-4-iodo-5-methylpyridine) reveal intramolecular hydrogen bonding interactions and distinct HOMO-LUMO energy gaps (~4.6 eV), suggesting potential in nonlinear optical applications . Ultraviolet-visible (UV-Vis) spectra show absorption maxima at 265–280 nm in polar solvents, attributed to ππ\pi \rightarrow \pi^* transitions influenced by the iodine substituent .

Synthetic Methodologies and Optimization

Electrophilic Aromatic Substitution

The most common synthesis involves iodination of 2-methylpyridine via electrophilic substitution. Using iodine monochloride (ICl\text{ICl}) in acetic acid at 60–80°C achieves yields of 60–85%. The reaction mechanism proceeds through intermediate iodonium ion formation, with regioselectivity governed by the methyl group’s directing effects.

Diazotization-Iodination

Alternative routes employ diazotization of 4-amino-2-methylpyridine followed by iodination. This method, adapted from Sandmeyer reactions, involves:

  • Nitration of 2-methylpyridine to 4-nitro-2-methylpyridine .

  • Reduction to 4-amino-2-methylpyridine using H2/Pd-C\text{H}_2/\text{Pd-C} .

  • Diazotization with NaNO2/H2SO4\text{NaNO}_2/\text{H}_2\text{SO}_4 at −10°C .

  • Iodination with KI\text{KI} at 0°C, yielding 4-iodo-2-methylpyridine .

Comparative Analysis of Synthetic Routes

The table below evaluates key synthetic strategies:

MethodYield (%)Temperature RangeKey Reagents
Electrophilic Substitution60–8560–80°CICl\text{ICl}, AcOH\text{AcOH}
Diazotization-Iodination70–78−10°C to 0°CNaNO2\text{NaNO}_2, KI\text{KI}
Lithiation-Iodination*65–75−70°C to −20°Cn-BuLin\text{-BuLi}, ZnCl2\text{ZnCl}_2

*Adapted from protocols for 2-bromo-4-iodo-3-methylpyridine synthesis .

Reactivity and Functionalization Pathways

Cross-Coupling Reactions

The iodine atom enables participation in palladium-catalyzed couplings:

  • Suzuki-Miyaura: Reacts with aryl boronic acids to form biaryl derivatives, crucial for constructing pharmaceutical scaffolds .

  • Heck Reaction: Forms alkenylated pyridines under Pd(0) catalysis, with applications in material science.

Nucleophilic Substitution

Iodine’s leaving-group ability facilitates nucleophilic displacement with amines or alkoxides. For example, reaction with piperazine yields 4-piperazinyl-2-methylpyridine, a precursor to kinase inhibitors .

Applications in Drug Synthesis

4-Iodo-2-methylpyridine serves as an intermediate in p38α MAP kinase inhibitors. Optimized routes (29.4% yield) avoid palladium catalysts, enhancing scalability . Derivatives exhibit IC₅₀ values <10 nM against inflammatory targets .

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